1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H29FN8O2 and its molecular weight is 468.537. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Antagonism
Compounds with structural similarities to the specified chemical have been explored for their potential as serotonin receptor antagonists. For instance, derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with fluorophenyl piperazine groups have shown potent 5-HT2 antagonist activity, indicating their potential use in neurological research and therapy (Watanabe et al., 1992).
Antidepressant and Anxiolytic Effects
Research on fluorophenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed that these compounds exhibit significant antidepressant and anxiolytic effects, providing insights into the development of new therapeutic agents for mental health disorders (Zagórska et al., 2016).
Cardiovascular Activity
Studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown significant electrocardiographic, antiarrhythmic, and hypotensive activities, indicating the potential of such compounds in cardiovascular drug development (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Derivatives of 1,3-dimethyl-7-(piperazin-1-yl)-substituted-alkyl-1H-purine-2,6-diones have been evaluated for their antihistaminic activity, showing potential for the treatment of allergic reactions and asthma (Pascal et al., 1985).
Antiasthmatic Agents
Compounds containing the xanthene nucleus, similar to the specified compound, have been synthesized and characterized for their antiasthmatic activity, highlighting the role of such structures in developing treatments for respiratory conditions (Bhatia et al., 2016).
properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN8O2/c1-15-16(2)32-19-20(27(3)23(34)28(4)21(19)33)25-22(32)31(26-15)14-11-29-9-12-30(13-10-29)18-8-6-5-7-17(18)24/h5-8,16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZZQYKMAFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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